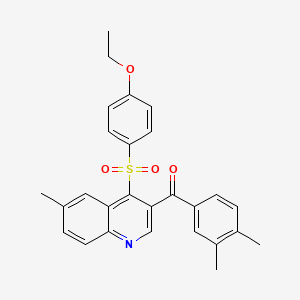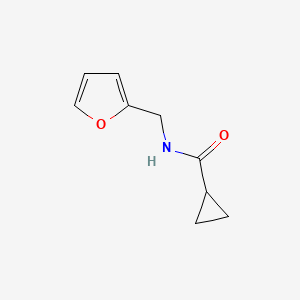
N-(furan-2-ylmethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “N-(furan-2-ylmethyl)cyclopropanecarboxamide” involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO − or EDC . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO − or EDC . The reaction time, the solvent, and the amounts of the substrates were optimized .Wissenschaftliche Forschungsanwendungen
Synthesis of Spiro-lactams and Polysubstituted Pyrroles
A study by Peng et al. (2016) demonstrates the synthesis of spiro-lactams and polysubstituted pyrroles, involving N-furan-2-ylmethyl-β-enaminones. This process indicates a potential for extending synthetic applications of furan and pyrrole derivatives, suggesting a broad utility in organic synthesis (Peng, Li, Wang, Liu, & Yin, 2016).
Synthesis of Amides and Esters Containing Furan Rings
Janczewski, Zieliński, and Kolesińska (2021) present a novel method for synthesizing ester and amide derivatives containing furan rings under microwave-assisted conditions. This process is notable for its efficiency and the variety of potential applications in organic chemistry (Janczewski, Zieliński, & Kolesińska, 2021).
Stereoselective Synthesis of Trifluoromethyl-Substituted 2H-Furan-Amines
Liang et al. (2020) describe a method for synthesizing trifluoromethyl 2H-furans with potential applications in creating trifluoromethyl-substituted compounds. This research could be influential in developing novel compounds in pharmaceutical and material sciences (Liang, Guo, Yang, Li, Jiang, Sun, Loh, & Jiang, 2020).
Synthesis of N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives
Szulczyk et al. (2021) synthesized novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine with promising antimicrobial and anticancer activities, highlighting the potential for developing new pharmaceutical agents (Szulczyk, Bielenica, Roszkowski, Dobrowolski, Olejarz, Kmiecik, Podsiad, & Struga, 2021).
Design and Synthesis of N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide Derivatives
Lan et al. (2017) focused on designing and synthesizing N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as potential anticancer agents targeting the epidemal growth factor receptor. This work underscores the relevance of these compounds in cancer research and treatment (Lan, Deng, Wu, Meng, Liu, Chen, Zhao, & Hu, 2017).
Wirkmechanismus
Target of Action
The primary target of N-(furan-2-ylmethyl)cyclopropanecarboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer. This process stimulates its intrinsic intracellular protein-tyrosine kinase activity .
Mode of Action
This compound interacts with EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation and growth
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . This pathway is crucial in regulating cell
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(7-3-4-7)10-6-8-2-1-5-12-8/h1-2,5,7H,3-4,6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRXTKNENJCVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Fluorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2752619.png)
![6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2752620.png)
![1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2752621.png)
![6-Ethenylindolo[3,2-b]quinoxaline](/img/structure/B2752623.png)

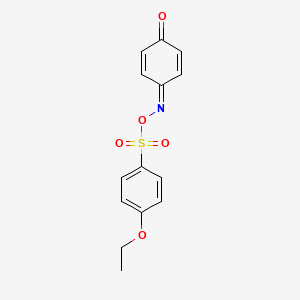
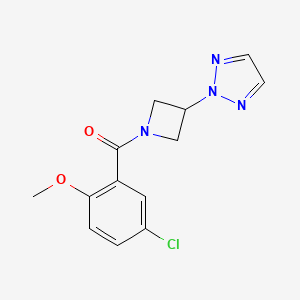
![3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2752632.png)
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2752633.png)
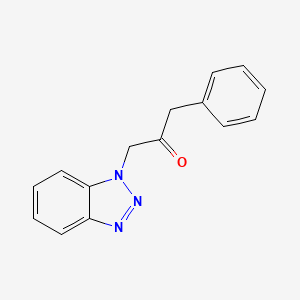
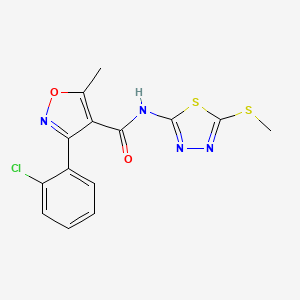
![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2752637.png)

